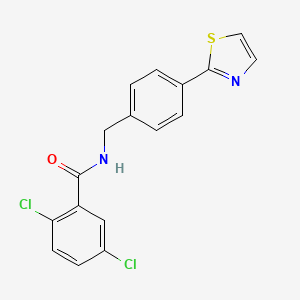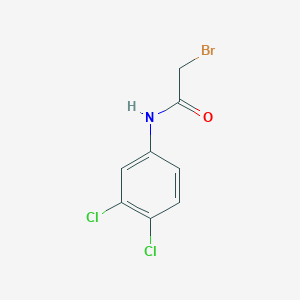![molecular formula C15H12N6OS2 B2876532 5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251565-85-1](/img/structure/B2876532.png)
5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a thiazole and a triazole ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and triazole rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the thiazole and triazole rings would likely make the compound a weak base .Scientific Research Applications
Synthetic Pathways and Derivative Development
Research into the synthesis and development of novel derivatives related to "5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide" focuses on creating compounds with potential pharmacological activities or material applications. For example, a study by Chattopadhyay et al. (2010) outlines the synthesis of novel thiazolo[5,4-d]pyrimidines, highlighting the versatility of thiazole derivatives in synthesizing heterocyclic compounds with potential biological activity (Chattopadhyay, Saha, Ray, Naskar, & Sarkar, 2010).
Biological Activities and Applications
The research also delves into the biological activities of these derivatives, indicating a broad spectrum of potential pharmacological applications. Palkar et al. (2017) designed and synthesized novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017). This suggests the potential for these compounds to be developed into new antibacterial agents.
Material Science Applications
In material science, the structurally related compounds have been explored for their unique properties. Lei et al. (2010) reported on the design, synthesis, and properties of a trinuclear copper(I) cluster with a triazenide ligand, indicating the potential use of these compounds in developing new materials with specific electronic or luminescent properties (Lei, Tan, Han, Zhan, & Li, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS2/c1-8-13(19-20-21(8)15-16-5-6-23-15)14(22)18-10-3-4-12-11(7-10)17-9(2)24-12/h3-7H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDJJALNDHQJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide](/img/structure/B2876449.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2876452.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2876453.png)
![N-(4-ethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2876455.png)

![N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide](/img/structure/B2876458.png)

![2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B2876460.png)
![N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2876463.png)


![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B2876470.png)
![N-[2-(4-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2876471.png)